

An In-depth Technical Guide to the Synthesis of Formic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formic anhydride*

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Abstract

Formic anhydride ((HCO)₂O), the simplest and most reactive of the aliphatic acid anhydrides, is a potent yet unstable formylating agent of significant interest in organic synthesis. Its high reactivity, however, is matched by its inherent instability, decomposing at temperatures above -40 °C into formic acid and carbon monoxide.[1] This technical guide provides a comprehensive overview of the primary laboratory-scale methods for the synthesis of **formic anhydride**. It details experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows to aid in the practical application of these methodologies. Due to its instability, **formic anhydride** is not commercially available and must be prepared in situ or freshly synthesized for immediate use.[2]

Introduction

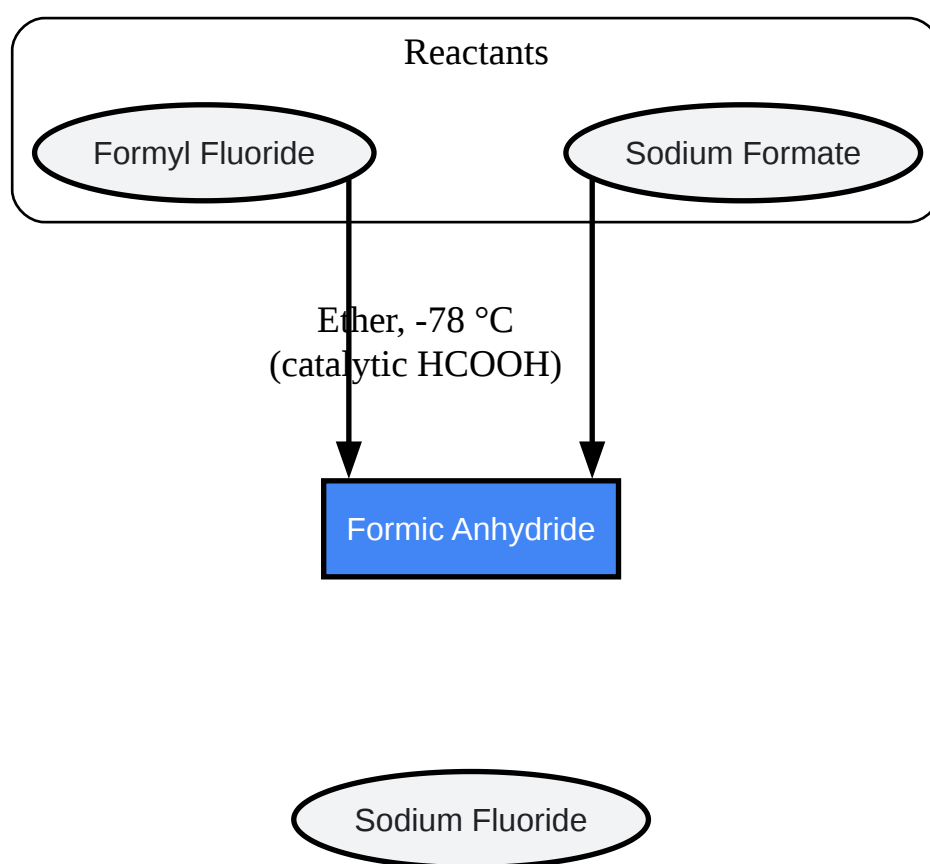
The formyl group (–CHO) is a fundamental functional group in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. **Formic anhydride** serves as a highly efficient reagent for the introduction of this moiety. Its utility is particularly noted in the formylation of alcohols and amines.[3] The primary challenge in its application lies in its thermal lability, necessitating low-temperature synthesis and handling.[2] This guide will explore the three principal methods for the preparation of **formic anhydride**: the reaction of formyl fluoride with sodium formate, the dehydration of formic acid using a carbodiimide, and the disproportionation of a mixed anhydride precursor.

Synthesis Methodologies

From Formyl Fluoride and Sodium Formate

This method, reported by Olah et al., is a well-established route to **formic anhydride**.^[4] It involves the reaction of formyl fluoride with an excess of sodium formate in an ethereal solvent at cryogenic temperatures. A catalytic amount of formic acid is also required to facilitate the reaction.^[5]

Reaction Pathway:



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Figure 1: Synthesis of **Formic Anhydride** from Formyl Fluoride.

Experimental Protocol:

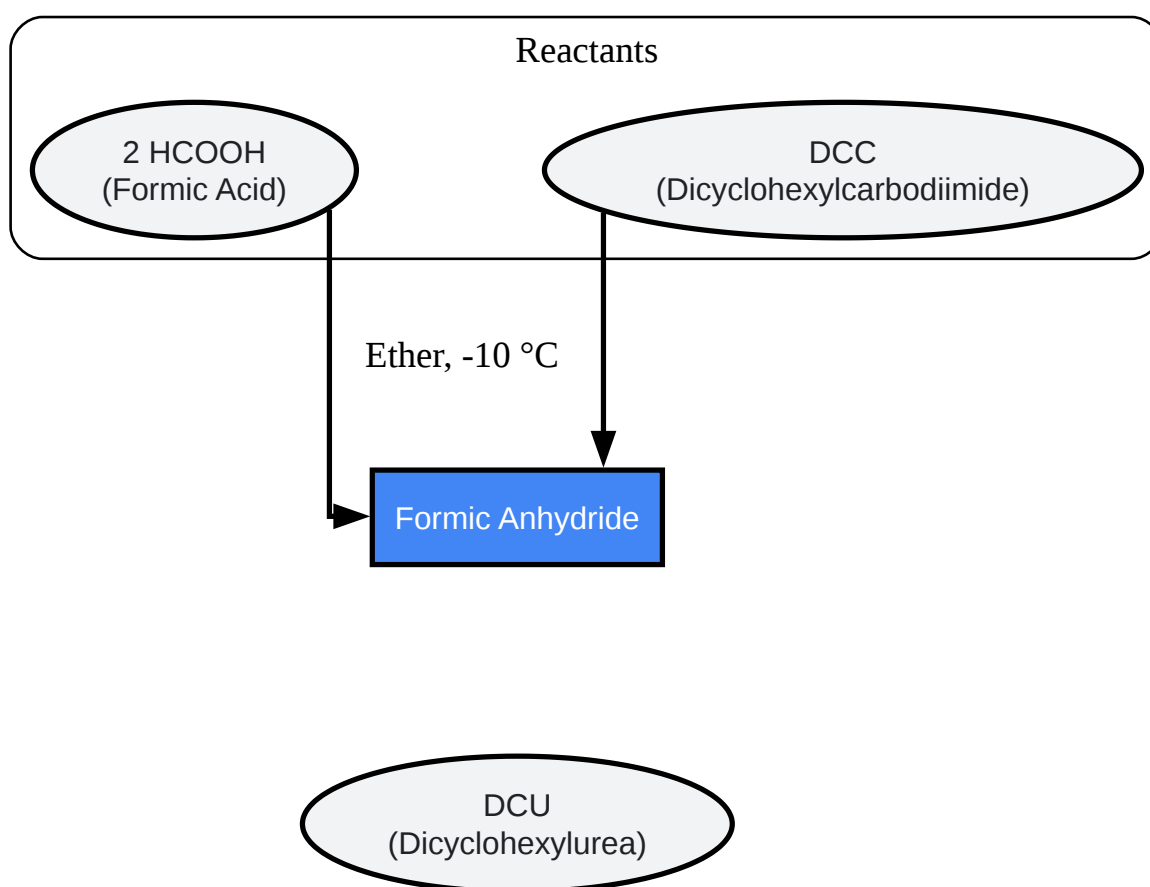
A solution of formyl fluoride in anhydrous diethyl ether is added to a suspension of excess sodium formate in the same solvent, cooled to -78 °C. A catalytic amount of formic acid is also

present in the reaction mixture. The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the high reactivity and toxicity of formyl fluoride, this procedure requires specialized handling in a well-ventilated fume hood.[3]

Dehydration of Formic Acid with N,N'-Dicyclohexylcarbodiimide (DCC)

This method, investigated by Muramatsu et al., utilizes the dehydrating properties of N,N'-dicyclohexylcarbodiimide (DCC) to condense two molecules of formic acid.[1] The reaction is typically carried out in an inert solvent at low temperatures to minimize the decomposition of the product.

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Figure 2: Synthesis of **Formic Anhydride** using DCC.

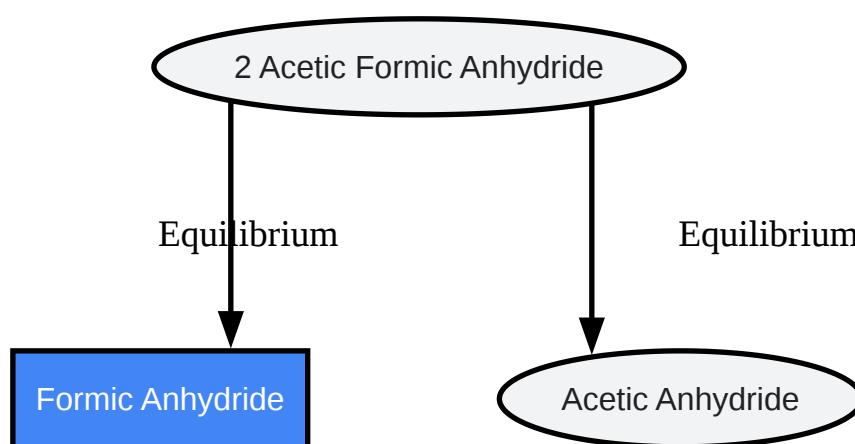
Experimental Protocol:

A solution of N,N'-dicyclohexylcarbodiimide (0.5 equivalents) in anhydrous diethyl ether is added to a stirred solution of formic acid (1 equivalent) in the same solvent at a temperature not exceeding -5 °C. The reaction mixture is stirred for several hours at this temperature. The precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration at low temperature. The resulting ethereal solution contains **formic anhydride**. While this method avoids the use of hazardous formyl fluoride, the removal of the DCU byproduct can be challenging, and yields are often moderate.[1][3]

Disproportionation of Acetic Formic Anhydride

Formic anhydride can also be generated through the disproportionation of a mixed anhydride, such as acetic **formic anhydride**.^[2] This mixed anhydride is more stable than **formic anhydride** and can be prepared and isolated more readily.^[6]

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Figure 3: Formation of **Formic Anhydride** via Disproportionation.

Experimental Protocol for Acetic **Formic Anhydride** Precursor:

A detailed procedure for the synthesis of acetic **formic anhydride** is available in Organic Syntheses.^[6] In a typical preparation, acetyl chloride (3.75 moles) is added rapidly to a stirred mixture of finely ground sodium formate (4.41 moles) in anhydrous diethyl ether (250 mL),

maintaining the temperature at 23–27 °C. The mixture is stirred for 5.5 hours to ensure complete reaction. After filtration of the sodium chloride byproduct, the ether is removed by distillation at reduced pressure, and the residue is distilled to yield acetic **formic anhydride** (64% yield).[6]

Formation of **Formic Anhydride**:

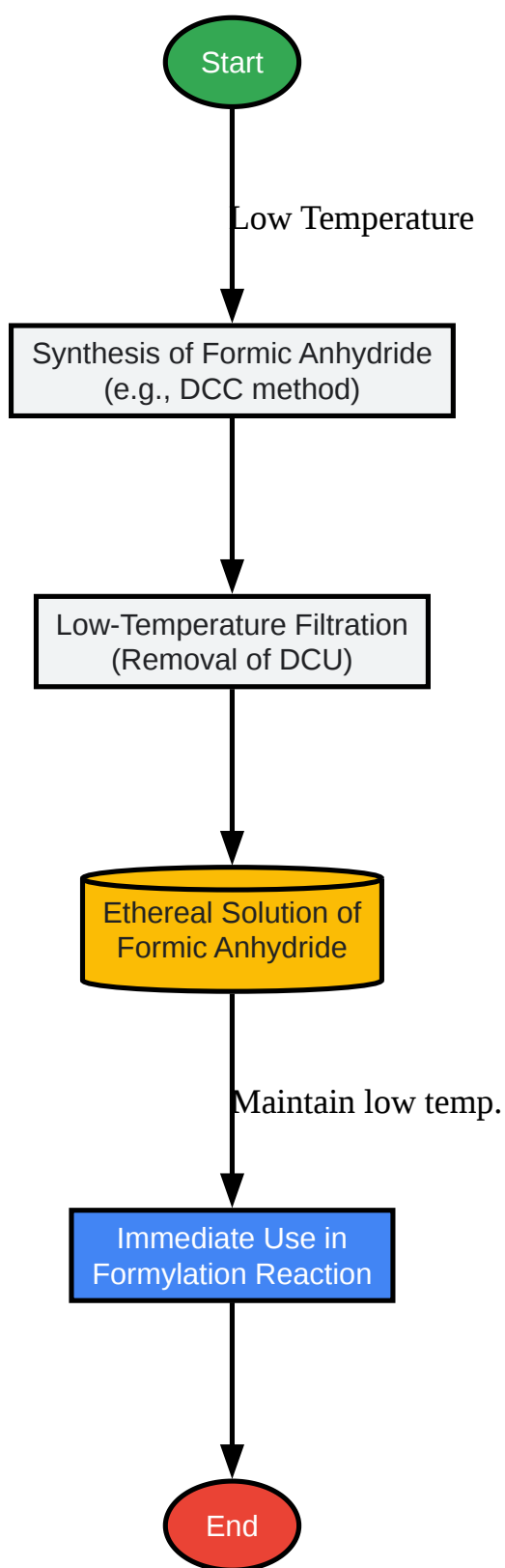
The disproportionation of acetic **formic anhydride** is an equilibrium process.[1] To generate **formic anhydride**, the mixed anhydride can be heated, though this also promotes the decomposition of the desired product. The unstable **formic anhydride** must be used immediately or isolated via low-temperature, low-pressure distillation.[2]

Quantitative Data Summary

Synthesis Method	Key Reagents	Solvent	Temperature (°C)	Typical Yield	Purity	Key Challenges
From Formyl Fluoride	Formyl fluoride, Sodium formate	Diethyl ether	-78	Moderate	High	Handling of toxic and moisture-sensitive formyl fluoride; cryogenic conditions required. [3]
Dehydration with DCC	Formic acid, DCC	Diethyl ether	-10 to -5	Moderate	Solution form	Separation of dicyclohexylurea byproduct; potential for N-acylurea formation. [3] [7]
Disproportionation	Acetic formic anhydride	Neat or solvent	Variable	Low (equilibrium)	Mixture	Equilibrium nature of the reaction; instability of product upon heating. [1]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent use of **formic anhydride**, emphasizing the need for low-temperature handling.



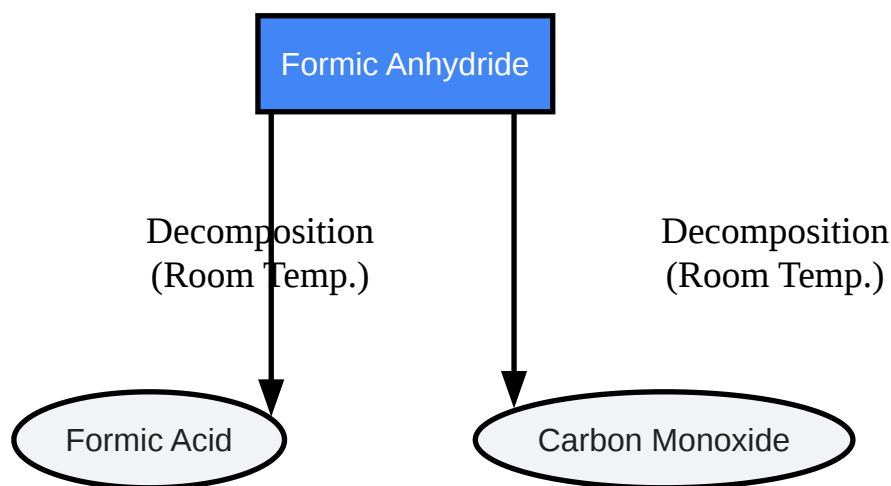
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Figure 4: General Experimental Workflow for **Formic Anhydride**.

Stability and Decomposition

Formic anhydride is a thermally unstable liquid with a boiling point of 24 °C at 20 mmHg.[2] It is reported to be stable in diethyl ether solution at low temperatures.[2] However, upon warming to room temperature or above, it undergoes decarbonylation to produce formic acid and carbon monoxide.[2] This decomposition can be catalyzed by the presence of formic acid itself.[2]

Decomposition Pathway:



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Figure 5: Decomposition of **Formic Anhydride**.

Conclusion

The synthesis of **formic anhydride** presents a significant challenge due to the inherent instability of the molecule. The methods described herein—reaction of formyl fluoride with sodium formate, dehydration of formic acid with DCC, and disproportionation of acetic **formic anhydride**—offer viable laboratory-scale routes to this potent formylating agent. The choice of method will depend on the available equipment, safety considerations, and the required purity of the final product. For all methods, strict adherence to low-temperature conditions and anhydrous techniques is paramount to success. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the effective and safe preparation and utilization of **formic anhydride** in their synthetic endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Formic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048480#formic-anhydride-synthesis-methods]

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